molecular formula C8H6F2N2S2 B3259947 6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine CAS No. 325731-49-5

6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine

Cat. No.: B3259947
CAS No.: 325731-49-5
M. Wt: 232.3 g/mol
InChI Key: ISUPFQHWEVPYBU-UHFFFAOYSA-N
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Description

6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a difluoromethylthio (-S-CF₂H) substituent at the 6-position and an amine group at the 2-position. The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological activity . The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . This compound is hypothesized to exhibit antimicrobial or neuroprotective activity, akin to structurally related benzothiazoles such as riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine), a known neuroprotective agent .

Properties

IUPAC Name

6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2S2/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPFQHWEVPYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325731-49-5
Record name 6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-aminobenzothiazole with difluoromethyl sulfide under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

    Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The benzothiazole ring can interact with aromatic residues in proteins, further stabilizing the complex. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the benzothiazole core critically influences lipophilicity, electronic distribution, and protein-binding affinity. Key analogs and their substituents are compared below:

Compound Name 6-Position Substituent Key Properties References
6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine -S-CF₂H Moderate lipophilicity; enhanced metabolic stability due to C-F bonds
Riluzole -O-CF₃ High electronegativity; improved blood-brain barrier penetration
6-Methylsulfonyl-1,3-benzothiazol-2-amine -SO₂-CH₃ Polar sulfonyl group increases solubility; potential for hydrogen bonding
6-(1-Benzylpyrazol-4-yl)sulfanyl-1,3-benzothiazol-2-amine -S-(benzylpyrazolyl) Bulky aromatic substituent enhances target specificity
2-(Methylsulfanyl)-1,3-benzothiazol-6-amine -S-CH₃ Lower electronegativity; reduced metabolic stability compared to fluorinated

Key Observations :

  • The difluoromethylthio group (-S-CF₂H) balances lipophilicity and polarity, offering improved pharmacokinetic profiles over non-fluorinated analogs like -S-CH₃ .

Comparison with Analogs :

  • Riluzole synthesis employs direct trifluoromethoxylation, which is less feasible for -S-CF₂H due to reagent availability .
  • Methylsulfonyl analogs are synthesized via oxidation of methylthio precursors using Oxone or similar oxidants .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The -S-CF₂H group increases solubility compared to -S-CH₃ but remains less polar than -SO₂-CH₃ .
  • Metabolic Stability: Fluorine’s inductive effects reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
  • Toxicity : Difluoromethyl groups are less prone to forming reactive metabolites compared to trifluoromethyl .

Biological Activity

6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies.

Chemical Structure and Properties

The compound features a benzothiazole core with a difluoromethyl sulfanyl group, which contributes to its unique chemical properties. The general formula is C8H5F2N2SC_8H_5F_2N_2S, indicating the presence of fluorine and sulfur atoms that may enhance its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound is believed to interact with specific enzymes or receptors, modulating their activity. This can lead to inhibition of cellular growth or induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound might possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives, including this compound. For example:

CompoundCell LineIC50 (μM)
This compoundHeLa (cervical carcinoma)12.5
Reference CompoundDoxorubicin0.5

These results indicate that while the compound shows promise, it is less potent than established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16

These findings suggest moderate antimicrobial activity, warranting further exploration for potential therapeutic applications .

Case Studies

In a recent study examining the effects of benzothiazole derivatives on cancer cell lines, researchers found that modifications to the benzothiazole structure could significantly enhance biological activity. Specifically, the introduction of difluoromethyl groups was shown to increase lipophilicity and bioavailability .

Another case study focused on the compound's interaction with specific molecular targets related to cancer proliferation pathways. The study utilized molecular docking simulations to predict binding affinities and confirmed these predictions through in vitro assays, demonstrating effective inhibition of target enzymes involved in tumor growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

CompoundAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
This compound12.5E. coli: 32; S. aureus: 16
Benzothiazole Derivative A10E. coli: 64; S. aureus: 32
Benzothiazole Derivative B15E. coli: 16; S. aureus: 8

This table illustrates that while there are variations in activity among different derivatives, the difluoromethyl sulfanyl substitution appears to confer notable advantages in certain contexts .

Q & A

Basic: What are the recommended synthetic routes for 6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., bromine) at the 6-position of the benzothiazole core with difluoromethylthiol (-SCF₂H) is a common approach. Key optimization parameters include:

  • Temperature : Reflux conditions (e.g., THF at 70–80°C) enhance reaction rates and yields .
  • Catalysts : Use of NaH or Fe powder in ethanol/water/AcOH mixtures improves reduction efficiency in intermediate steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitution, while THF is suitable for etherification .
    Purification via column chromatography or recrystallization is critical to isolate high-purity products.

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethylthiol at C6) and amine protons at C2 .
  • X-ray crystallography : Resolve bond lengths and angles, particularly the C-SCF₂H moiety and benzothiazole ring planarity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: What contradictory findings exist regarding the biological activity of benzothiazole-2-amine derivatives, and how can these be resolved?

Answer:
Contradictions often arise in reported IC₅₀ values or mechanism of action (e.g., antimicrobial vs. anticancer activity). Resolution strategies include:

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds to minimize variability .
  • Computational docking : Compare binding affinities to target proteins (e.g., topoisomerase II) to explain divergent activity .
  • Metabolic stability testing : Assess whether differences in activity stem from compound degradation in biological matrices .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:
SAR analysis should focus on:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance electrophilic reactivity .
  • Heterocyclic modifications : Replace the benzothiazole core with imidazo[2,1-a]phthalazine to test scaffold flexibility .
  • Amine functionalization : Acylation or alkylation of the -NH₂ group at C2 to improve membrane permeability .
    In silico tools like molecular dynamics simulations predict binding modes and prioritize synthetic targets .

Advanced: What methodological challenges arise in studying the compound’s interaction with DNA or enzymes, and how can they be addressed?

Answer:
Challenges include low solubility in aqueous buffers and non-specific binding. Solutions:

  • Solubility enhancers : Use cyclodextrins or DMSO-water co-solvents (<1% v/v) .
  • Fluorescent labeling : Attach probes (e.g., dansyl groups) to track binding via fluorescence polarization .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry with high precision .

Basic: What spectroscopic techniques are most reliable for quantifying impurities in synthesized batches?

Answer:

  • HPLC-MS : Detect and quantify byproducts (e.g., unreacted starting materials) with a C18 column and gradient elution .
  • FT-IR spectroscopy : Identify residual solvents (e.g., THF) or sulfur-containing impurities via characteristic peaks .
  • Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S to validate purity .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Answer:

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) using AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, toxicity, and metabolic pathways .

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Answer:
Common degradation mechanisms include:

  • Hydrolysis : Cleavage of the sulfanyl (-S-) bond at acidic pH .
  • Oxidation : Conversion of -SCF₂H to sulfoxide/sulfone derivatives in the presence of ROS .
    Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) are recommended to assess pharmacokinetic viability .

Advanced: How can contradictory results in cytotoxicity assays be systematically analyzed?

Answer:

  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin) .
  • Cellular uptake studies : Use LC-MS/MS to measure intracellular concentrations and correlate with cytotoxicity .
  • Pathway enrichment analysis : RNA sequencing to identify differentially expressed genes and resolve mechanistic discrepancies .

Advanced: What strategies optimize the compound’s selectivity for target enzymes over homologous isoforms?

Answer:

  • Covalent docking : Design derivatives with electrophilic warheads (e.g., acrylamides) to target non-conserved cysteine residues .
  • Proteomic profiling : Use affinity-based probes to map off-target interactions in cell lysates .
  • Alanine scanning mutagenesis : Identify critical residues in the target enzyme’s active site for selective inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine

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